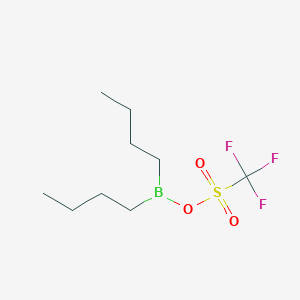
Dibutylboranyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dibutylboranyl trifluoromethanesulfonate involves a multi-step process. Initially, borane dimethyl sulfide reacts with n-butene to generate tributylboron. This intermediate is then reacted with trifluoromethanesulfonic acid to produce this compound . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the process is optimized to achieve high yields and purity. The yield of this compound can reach up to 91%, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylboranyl trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form dibutylborane.
Substitution: It participates in substitution reactions to form different boron-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organocopper reagents, trifluoromethanesulfonic acid, and various solvents like dichloromethane . The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound.
Major Products
The major products formed from these reactions include boron enolates, which are crucial intermediates in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Dibutylboranyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of erythro aldols, β-alkoxy carbonyl compounds, and cyclic ethers.
Biology: It is employed in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: It plays a role in the development of anticancer agents and other therapeutic compounds.
Industry: It is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
Dibutylboranyl trifluoromethanesulfonate acts as a Lewis acid, promoting various chemical reactions by stabilizing negative charges on intermediates. This stabilization facilitates the formation of boron enolates and other reactive species, which are essential for the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylboron: Used as an intermediate in the synthesis of dibutylboranyl trifluoromethanesulfonate.
Dibutylborane: A reduced form of this compound.
Boron trifluoromethanesulfonate: Another boron-containing compound with similar reactivity.
Uniqueness
This compound is unique due to its high reactivity and selectivity in forming boron enolates, making it a valuable reagent in asymmetric synthesis .
Propriétés
IUPAC Name |
dibutylboranyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVAVMFXAKZTMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369121 |
Source


|
| Record name | Dibutylboranyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-69-4 |
Source


|
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60669-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutylboranyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














